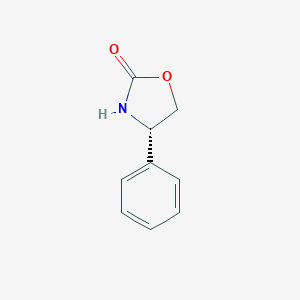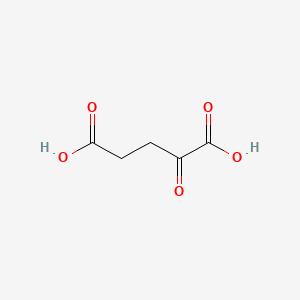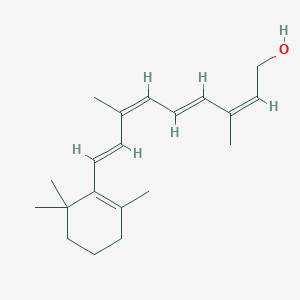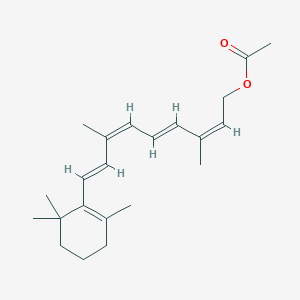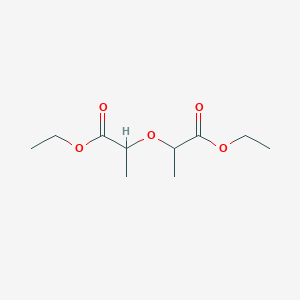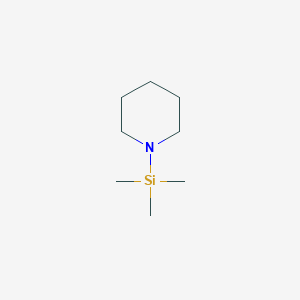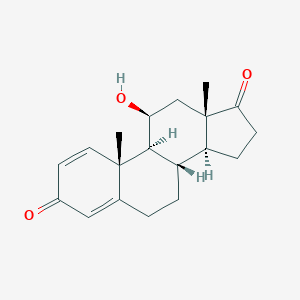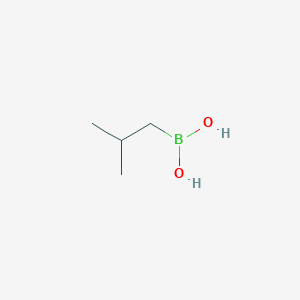
Isobutylboronic Acid
Overview
Description
Isobutylboronic Acid, also known as Isobutaneboronic acid, is an organic compound with the molecular formula C4H11BO2 . It is used in various chemical reactions and has been used to synthesize potent and selective dipeptidyl boronic acid proteasome inhibitors, which are promising therapeutics to treat cancer and inflammatory diseases .
Synthesis Analysis
The synthesis of Isobutylboronic Acid often involves the addition of organometallic reagents to boranes . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .Molecular Structure Analysis
The molecular structure of Isobutylboronic Acid consists of four carbon atoms, eleven hydrogen atoms, one boron atom, and two oxygen atoms . The average mass of the molecule is 101.940 Da .Chemical Reactions Analysis
Isobutylboronic Acid is known to participate in various chemical reactions. It has been used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . It has also been used to synthesize potent and selective dipeptidyl boronic acid proteasome inhibitors .Physical And Chemical Properties Analysis
Isobutylboronic Acid is a white crystalline powder . It has a density of 0.9±0.1 g/cm3, a boiling point of 180.0±23.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.7 mmHg at 25°C . It has a molar refractivity of 27.0±0.3 cm3, and a molar volume of 111.9±3.0 cm3 .Scientific Research Applications
Cross-Coupling Reactions
Isobutylboronic Acid, like other boronic acids, is used in cross-coupling reactions . These reactions are fundamental in creating carbon-carbon bonds, which are essential in the synthesis of many organic compounds .
Catalysis
Boronic acids, including Isobutylboronic Acid, are used in catalysis . They can act as Lewis acids, accepting electron pairs, and can catalyze various chemical reactions .
Medicinal Chemistry
In the field of medicinal chemistry, boronic acids are used for their bioactive properties . They can interact with biological molecules and can be used in the development of new drugs .
Polymer Materials
Boronic acids are used in the creation of polymer materials . These materials have a wide range of applications, from construction to electronics .
Optoelectronics
In optoelectronics, boronic acids are used in the creation of light-emitting diodes (LEDs) and other light-sensitive devices . They can help improve the efficiency and lifespan of these devices .
Sensing Applications
Boronic acids, including Isobutylboronic Acid, have been utilized in various sensing applications . They can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
Biological Labelling
The interaction of boronic acids with proteins allows for their use in biological labelling . This can be useful in a variety of research fields, including molecular biology and biochemistry .
Protein Manipulation and Modification
Boronic acids can interact with proteins, allowing for their manipulation and modification . This has potential applications in therapeutic development and disease treatment .
Safety and Hazards
Future Directions
Boronic acids, including Isobutylboronic Acid, are the focus of increasing interest as therapeutic agents due to their ability to inhibit enzyme activity . They have been investigated as enzyme inhibitors with implications in pathologies as varied as Alzheimer’s disease, cervical cancer, blood clotting disorders, hepatitis C, etc . Future research may focus on expanding the applications of Isobutylboronic Acid in these areas.
Mechanism of Action
Target of Action
Isobutylboronic Acid, also known as (2-Methylpropyl)boronic acid , is a subclass of organoborane compoundsBoronic acids, in general, have been used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials .
Mode of Action
The boron atom in boronic acids can form reversible covalent bonds with substances that have vicinal (neighboring) hydroxyl groups, such as sugars and glycoproteins .
Biochemical Pathways
Boronic acids are known to be involved in various biochemical pathways due to their ability to form reversible covalent bonds with biomolecules containing vicinal hydroxyl groups .
Pharmacokinetics
The solubility and stability of boronic acids, in general, can be influenced by the ph of the environment .
Result of Action
Boronic acids, in general, are known to interact with various biological targets, leading to diverse biological effects .
Action Environment
The action of Isobutylboronic Acid can be influenced by environmental factors such as pH and the presence of water. Boronic acids, including Isobutylboronic Acid, are known to be susceptible to hydrolysis, especially in the presence of water molecules that contain lone pair electrons . This can lead to the formation of boric acid, which is insoluble in oil-based environments .
properties
IUPAC Name |
2-methylpropylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11BO2/c1-4(2)3-5(6)7/h4,6-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZPDOYUCVFPOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370282 | |
| Record name | Isobutylboronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isobutylboronic Acid | |
CAS RN |
84110-40-7 | |
| Record name | 2-Methylpropylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84110-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutylboric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084110407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isobutylboronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOBUTYLBORIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KHX76H7JHZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main challenge associated with using gas chromatography to analyze residual solvents in samples containing Isobutylboronic Acid?
A1: Isobutylboronic Acid tends to volatilize and degrade the GC column during headspace analysis. This issue arises from its inherent volatility and reactivity. []
Q2: How can this analytical challenge be addressed?
A2: Researchers have successfully employed a technique called "masking derivatization" to overcome this challenge. Reacting Isobutylboronic Acid with 1,8-diaminonaphthalene converts it into a stable, non-volatile derivative. This derivatized form is compatible with gas chromatography, allowing for accurate residual solvent analysis without jeopardizing the integrity of the GC column. []
Q3: Beyond its use in analytical chemistry, what other applications does Isobutylboronic Acid have?
A3: Isobutylboronic Acid serves as a crucial reagent in organic synthesis, particularly in the preparation of boronic esters. These esters are valuable intermediates in various reactions, including the synthesis of pharmaceuticals. [] For instance, it's a key component in synthesizing Bortezomib, a drug used to treat multiple myeloma. []
Q4: Can you provide an example of how Isobutylboronic Acid is utilized in the synthesis of a pharmaceutical product?
A4: Researchers have developed a method to synthesize liposomal Bortezomib nanoparticles using Isobutylboronic Acid. They create Bortezomib prodrugs with reversible boronic ester bonds utilizing Isobutylboronic Acid. These prodrugs are then incorporated into liposomes. This approach enhances drug delivery and therapeutic efficacy while minimizing toxicity. []
Q5: How does the structure of Isobutylboronic Acid impact its reactivity?
A5: While the provided research doesn't delve into the specific structural influence of Isobutylboronic Acid on its reactivity, it does highlight its participation in reactions with various cyclic ethers like 1,3-dioxanes, tetrahydro-1,3-oxazines, and 2,2,4,5-tetramethyl-1,3-dioxa-2-silacyclohexane. These reactions often result in the formation of 1,3,2-dioxaborinanes. [, , , ] Further research exploring the impact of different substituents on the Isobutylboronic Acid structure could provide valuable insights into its reactivity and applications.
Q6: Are there any studies on the potential fire hazards associated with Isobutylboronic Acid?
A6: Interestingly, research has investigated the fire risk of wood treated with a solution containing Isobutylboronic Acid and silicone. Results indicate that while this treatment can enhance certain fire performance aspects, careful consideration of potential fire risks is necessary. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





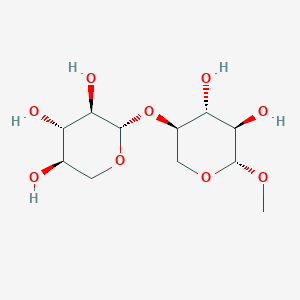
![(6S,12bR)-6-(1,3-Benzodioxol-5-yl)-2,3,7,12b-tetrahydro-2-methyl-pyrazino[1',2':1,5]pyrrolo[3,4-b]quinoline-1,4,12(6H)-trione](/img/structure/B32375.png)
![[(3aR,4R,5R,6aS)-4-[(E,3S)-3-Hydroxy-5-phenylpent-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-Phenylbenzoate](/img/structure/B32376.png)
